(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
Overview
Description
AQW051 is a novel, potent and selective α7 nicotinic ACh receptor partial agonist.
Mechanism of Action
Target of Action
The primary target of AQW-051 is the α7 nicotinic acetylcholine receptor (α7 nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system and is considered an attractive target for the treatment of cognitive impairment associated with neurological disorders .
Mode of Action
AQW-051 acts as a partial agonist at the α7 nAChR The activation of the α7 nAChR by AQW-051 leads to an influx of calcium ions into the cell , which can then trigger further signaling events.
Biochemical Pathways
The activation of the α7 nAChR by AQW-051 affects various biochemical pathways. , which are thought to be involved in the pathophysiology of neuropsychiatric diseases, such as schizophrenia and Alzheimer’s disease.
Pharmacokinetics
In terms of pharmacokinetics, AQW-051 demonstrates good oral bioavailability and rapid penetration into the brain . The geometric mean elimination half-life (t1/2) following single-dosing ranged from 18.8 to 43.2 hours in different populations . Urinary excretion of unchanged AQW-051 was less than 1.5% of the dose over 24 or 48 hours .
Result of Action
The activation of the α7 nAChR by AQW-051 has been shown to enhance cognitive function in rodent models of learning and memory . In clinical studies, AQW-051 has been evaluated for its potential to treat cognitive deficits in conditions such as schizophrenia, Alzheimer’s, and Parkinson’s diseases .
Action Environment
The action of AQW-051 can be influenced by various environmental factors. For instance, a light breakfast had no major effect on the pharmacokinetics of AQW-051 . .
Properties
IUPAC Name |
(3R)-3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDLTEZXGWRMLQ-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O[C@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669770-29-0 | |
Record name | AQW-051 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669770290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AQW-051 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQH481R778 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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